molecular formula C8H3IN2O B13643106 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile CAS No. 62936-63-4

2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile

Cat. No.: B13643106
CAS No.: 62936-63-4
M. Wt: 270.03 g/mol
InChI Key: XJMXBYLAHGOPTL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C8H3IN2O It is characterized by the presence of hydroxyl, iodine, and nitrile functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile typically involves the iodination of a precursor compound, such as 2-hydroxybenzene-1,3-dicarbonitrile. The iodination reaction can be carried out using iodine and an oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include quinones or other oxidized forms of the compound.

    Reduction Reactions: Products include amines derived from the reduction of nitrile groups.

Scientific Research Applications

2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like hydroxyl, iodine, and nitrile allows it to participate in various chemical interactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-bromobenzene-1,3-dicarbonitrile
  • 2-Hydroxy-5-chlorobenzene-1,3-dicarbonitrile
  • 2-Hydroxy-5-fluorobenzene-1,3-dicarbonitrile

Uniqueness

2-Hydroxy-5-iodobenzene-1,3-dicarbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain chemical reactions, such as nucleophilic substitution, compared to bromine, chlorine, or fluorine .

Properties

CAS No.

62936-63-4

Molecular Formula

C8H3IN2O

Molecular Weight

270.03 g/mol

IUPAC Name

2-hydroxy-5-iodobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H3IN2O/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,12H

InChI Key

XJMXBYLAHGOPTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)C#N)I

Origin of Product

United States

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